3-(4-(N-phenethylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-phenethylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide, also known as PSP, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. PSP is a sulfonamide-based compound that has shown promise in treating various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-(4-(N-phenethylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis. This compound has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth, and reduce the expression of genes involved in cell proliferation. In Alzheimer's and Parkinson's disease research, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development and progression of these diseases. This compound has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-(N-phenethylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. This compound has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 3-(4-(N-phenethylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide. One area of research is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic targets. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 3-(4-(N-phenethylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide involves the reaction of 4-(N-phenethylsulfamoyl)phenylboronic acid with N-(1-phenylethyl)propanamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction to form this compound as the final product. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-(4-(N-phenethylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has shown potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment. In Alzheimer's and Parkinson's disease research, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development and progression of these diseases.
Propriétés
IUPAC Name |
N-(1-phenylethyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-20(23-10-6-3-7-11-23)27-25(28)17-14-22-12-15-24(16-13-22)31(29,30)26-19-18-21-8-4-2-5-9-21/h2-13,15-16,20,26H,14,17-19H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCQCPULRMNMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.